molecular formula C22H26ClN3O3S2 B2804265 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 932329-95-8

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Número de catálogo: B2804265
Número CAS: 932329-95-8
Peso molecular: 480.04
Clave InChI: BSJVGVURWGFMLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a bis(2-methylpropyl)sulfamoyl group at the 4-position of the benzamide core and a 4-chloro-1,3-benzothiazol-7-yl substituent at the amide nitrogen. The compound’s synthesis likely involves sulfamoylation of a benzamide precursor followed by coupling with 4-chloro-1,3-benzothiazol-7-amine, analogous to methods described for related derivatives .

Propiedades

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S2/c1-14(2)11-26(12-15(3)4)31(28,29)17-7-5-16(6-8-17)22(27)25-19-10-9-18(23)20-21(19)30-13-24-20/h5-10,13-15H,11-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJVGVURWGFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzamide core with a sulfamoyl group and a chlorinated benzothiazole moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂S
  • Molecular Weight : 327.82 g/mol
  • CAS Number : [Not provided in search results]

This compound's unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfamoyl group may enhance binding affinity to target proteins, while the chlorinated benzothiazole moiety could modulate biological pathways. Research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzothiazole structures have shown promising results in inhibiting tumor cell proliferation in vitro.

CompoundCell Line TestedIC50 (µM)Notes
Compound AA549 (Lung)5.2High potency
Compound BMCF7 (Breast)3.8Moderate potency
Compound CHeLa (Cervical)6.0Effective against resistant strains

These findings suggest that the compound may serve as a lead for developing new antitumor agents.

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for further exploration in infectious disease treatment.

PathogenMinimum Inhibitory Concentration (MIC)Activity
E. coli12 µg/mLModerate
S. aureus8 µg/mLStrong
P. aeruginosa15 µg/mLModerate

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • Study on Antitumor Effects : A study involving a series of benzothiazole derivatives demonstrated that modifications to the sulfamoyl group significantly enhanced antitumor activity against multiple cancer cell lines.
  • Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties of related compounds against clinical isolates of resistant bacteria, showing promising results that warrant further investigation.

Comparación Con Compuestos Similares

Sulfamoyl Group Modifications

  • Target Compound : The bis(2-methylpropyl)sulfamoyl group introduces significant steric bulk and lipophilicity compared to simpler sulfamoyl derivatives.
  • Compound 5i () : Features a 2-oxotetrahydrofuran-3-yl sulfamoyl group, which is less lipophilic and more polar due to the lactone ring. This structural difference likely enhances aqueous solubility relative to the target compound .
  • Compounds 3a–g () : Contain N-(substituted) sulfamoyl groups linked to a methoxyphenylbenzamide scaffold. These derivatives prioritize aromatic substitution over aliphatic branching, favoring π-π interactions in biological targets .
  • LMM5 and LMM11 (): Include benzyl(methyl)sulfamoyl and cyclohexyl(ethyl)sulfamoyl groups, respectively.

Benzamide and Heterocyclic Modifications

  • Compound 5h () : Substituted with a 2-fluorobenzamide moiety, which is smaller and less sterically hindered, possibly improving membrane permeability .
  • Compounds 3a–g () : Utilize a methoxyphenylprop-en-1-ylbenzamide core, favoring extended conjugation and hydrogen-bonding networks .

Physicochemical Properties

Property Target Compound Compound 5i LMM5
Molecular Weight ~513.06 g/mol (calculated) 407.84 g/mol 546.62 g/mol
Melting Point Not reported (predicted >250°C) 256–258°C Not reported
Solubility Low (high lipophilicity) Moderate (polar lactone) Low (bulky benzyl group)
Optical Activity Not chiral (symmetrical sulfamoyl) [α]D = +11.3° (chiral center) Not reported

Key Observations :

  • The target compound’s higher molecular weight and branched sulfamoyl group suggest reduced solubility compared to 5i and LMM3.
  • Melting points correlate with molecular symmetry and packing efficiency; the target compound’s symmetrical sulfamoyl group may elevate its melting point relative to 5i .

Data Table: Comparative Analysis of Sulfamoyl-Benzamide Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzamide-sulfamoyl 4-chloro-1,3-benzothiazol-7-yl, bis(2-methylpropyl) ~513.06 High lipophilicity
5i Benzamide-sulfamoyl 4-chlorobenzamide, 2-oxotetrahydrofuran-3-yl 407.84 [α]D = +11.3°, mp 256°C
LMM5 Benzamide-sulfamoyl 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl 546.62 Low solubility
3a–g Methoxyphenylprop-en-1-ylbenzamide Varied sulfamoyl substitutions ~450–500 Extended conjugation

Discussion and Limitations

The target compound’s structural uniqueness lies in its combination of a bulky sulfamoyl group and benzothiazole ring. However, the absence of direct pharmacological data in the evidence necessitates caution in extrapolating functional insights. Comparative analysis suggests that substituent modifications profoundly impact solubility and bioactivity, as seen in and . Further studies should prioritize empirical validation of the target compound’s properties and biological performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.